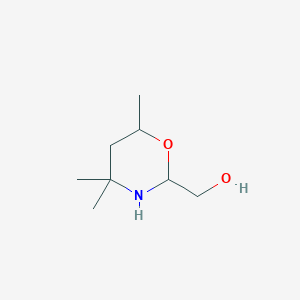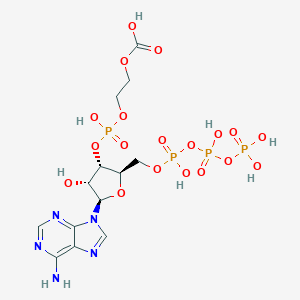
Phosphoglyceroyl-ATP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphoglyceroyl-ATP (PG-ATP) is a molecule that plays a crucial role in energy transfer within cells. It is synthesized through a complex process involving multiple enzymes and metabolic pathways. Scientific research has shown that PG-ATP has various applications in the field of biochemistry and physiology, as it is involved in many cellular processes.
作用机制
Phosphoglyceroyl-ATP works by transferring energy within cells. It is involved in the synthesis of ATP, which is the primary energy currency of cells. ATP is synthesized through a complex process involving multiple enzymes and metabolic pathways. Phosphoglyceroyl-ATP is also involved in the regulation of glycolysis, which is the process by which glucose is converted to pyruvate.
生化和生理效应
Phosphoglyceroyl-ATP has various biochemical and physiological effects. It is involved in the synthesis of ATP, which is the primary energy currency of cells. ATP is involved in many cellular processes, including muscle contraction, protein synthesis, and cell division. Phosphoglyceroyl-ATP is also involved in the regulation of glycolysis, which is the process by which glucose is converted to pyruvate.
实验室实验的优点和局限性
One of the advantages of using Phosphoglyceroyl-ATP in lab experiments is that it is involved in many cellular processes. This makes it a useful tool for studying the biochemistry and physiology of cells. However, one of the limitations of using Phosphoglyceroyl-ATP in lab experiments is that it is difficult to synthesize. This can make it challenging to obtain large quantities of Phosphoglyceroyl-ATP for use in experiments.
未来方向
There are many future directions for research on Phosphoglyceroyl-ATP. One area of research is the role of Phosphoglyceroyl-ATP in cancer cells. Cancer cells have different metabolic pathways than normal cells, and Phosphoglyceroyl-ATP may play a role in these pathways. Another area of research is the development of new methods for synthesizing Phosphoglyceroyl-ATP. This could make it easier to obtain large quantities of Phosphoglyceroyl-ATP for use in experiments. Finally, research could be done on the use of Phosphoglyceroyl-ATP as a potential therapeutic target for various diseases.
合成方法
Phosphoglyceroyl-ATP is synthesized through a complex process involving multiple enzymes and metabolic pathways. The synthesis of Phosphoglyceroyl-ATP begins with the conversion of glucose to pyruvate, which is then converted to phosphoenolpyruvate (PEP) by the enzyme pyruvate kinase. PEP is then converted to 2-phosphoglycerate (2PG) by the enzyme enolase. 2PG is then converted to 3-phosphoglycerate (3PG) by the enzyme phosphoglycerate kinase. Finally, 3PG is converted to Phosphoglyceroyl-ATP by the enzyme ATP synthase.
科学研究应用
Phosphoglyceroyl-ATP has various scientific research applications, as it is involved in many cellular processes. One of the most important applications of Phosphoglyceroyl-ATP is in the field of biochemistry. Phosphoglyceroyl-ATP is involved in the synthesis of ATP, which is the primary energy currency of cells. ATP is involved in many cellular processes, including muscle contraction, protein synthesis, and cell division. Phosphoglyceroyl-ATP is also involved in the regulation of glycolysis, which is the process by which glucose is converted to pyruvate.
属性
CAS 编号 |
124199-67-3 |
|---|---|
产品名称 |
Phosphoglyceroyl-ATP |
分子式 |
C13H21N5O19P4 |
分子量 |
675.22 g/mol |
IUPAC 名称 |
2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxyethyl hydrogen carbonate |
InChI |
InChI=1S/C13H21N5O19P4/c14-10-7-11(16-4-15-10)18(5-17-7)12-8(19)9(35-39(25,26)32-2-1-31-13(20)21)6(34-12)3-33-40(27,28)37-41(29,30)36-38(22,23)24/h4-6,8-9,12,19H,1-3H2,(H,20,21)(H,25,26)(H,27,28)(H,29,30)(H2,14,15,16)(H2,22,23,24)/t6-,8-,9-,12-/m1/s1 |
InChI 键 |
TZLSNZNCXRZZCL-WOUKDFQISA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |
同义词 |
(PG-ATP)n oligo-phosphoglyceroyl-ATP oligophosphoglyceroyl-ATP PG-ATP phosphoglyceroyl-adenosine triphosphate phosphoglyceroyl-ATP purinogen |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



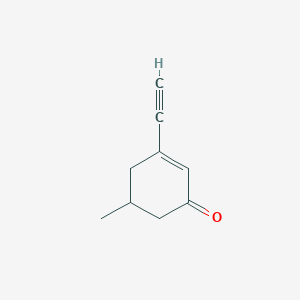
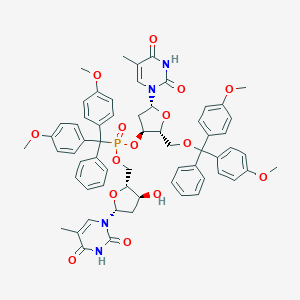
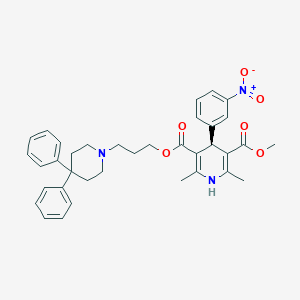
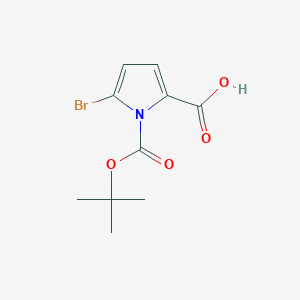
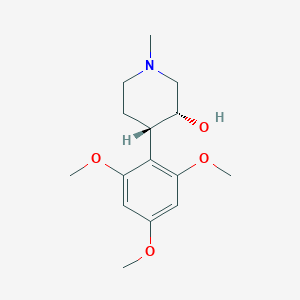
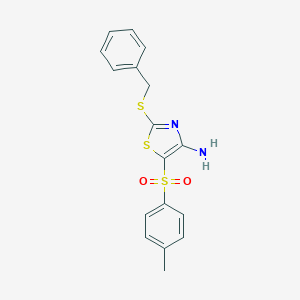
![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)
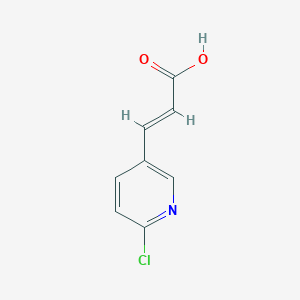
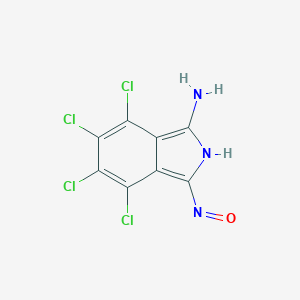
![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)
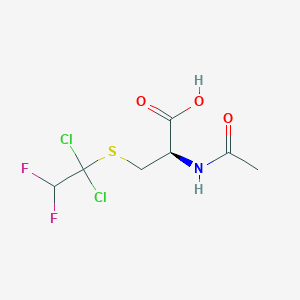
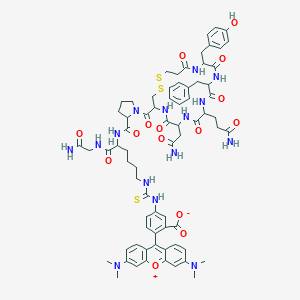
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
